Sobuzoxane

Description

This compound is the orally available active prodrug of ICRF-154, a bisdioxopiperazine derivative, with cardioprotective and antineoplastic activities. Like other ICRF compounds, this compound and its active metabolite ICRF-154 interfere with topoisomerase II activity prior to the formation of intermediate cleavable DNA-enzyme complexes during the catalytic cycle resulting in tumor cell growth inhibition. Furthermore, this compound chelates metal cations thereby limiting the formation of free radical-generating anthracycline-metal complexes and may prevent anthracycline-induced oxidative damage to cardiac and soft tissues.

used in treatment of leukemia L1210

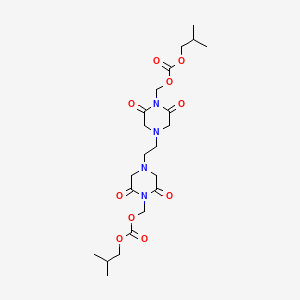

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOKWVBYZHBHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045203 | |

| Record name | Sobuzoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98631-95-9 | |

| Record name | Sobuzoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98631-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobuzoxane [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sobuzoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOBUZOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sobuzoxane's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sobuzoxane (MST-16) is a catalytic inhibitor of topoisomerase II, representing a class of anticancer agents with a distinct mechanism from topoisomerase poisons. Its primary mode of action involves the induction of G2/M cell cycle arrest and apoptosis. A unique and clinically significant aspect of this compound's pharmacology is its metabolism, which results in the release of formaldehyde. This property enables a synergistic interaction with anthracyclines like doxorubicin, where the liberated formaldehyde facilitates the formation of highly cytotoxic doxorubicin-DNA adducts. This dual mechanism not only enhances the antitumor efficacy but also potentially mitigates the cardiotoxicity associated with doxorubicin by shifting the cytotoxic mechanism away from topoisomerase II poisoning. This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Topoisomerase II Catalytic Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication, transcription, and chromosome segregation.[1] Topoisomerase II functions by creating transient double-strand breaks to allow for the passage of another DNA strand. This compound and its active metabolite, ICRF-154, are catalytic inhibitors of topoisomerase II.[1][2][3] Unlike topoisomerase poisons such as etoposide and doxorubicin, which stabilize the enzyme-DNA "cleavable complex," this compound acts at a step prior to this, interfering with the enzyme's catalytic cycle without inducing DNA cleavage.[1][3] This mode of inhibition leads to a failure in chromosome segregation during mitosis, ultimately triggering cell cycle arrest and apoptosis.[4]

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory potency of this compound and its related compounds on topoisomerase II can be quantified using a decatenation assay with kinetoplast DNA (kDNA). The concentration required for 50% inhibition (IC50) provides a measure of the drug's effectiveness against the enzyme.

| Compound | Topoisomerase II IC50 (µM) | Reference |

| This compound (MST-16) | 300 | [3] |

| ICRF-154 | 13 | [3] |

| ICRF-193 | 2 | [3] |

Cellular Consequences of this compound Action

The inhibition of topoisomerase II by this compound leads to significant downstream effects on cancer cells, primarily manifesting as cell cycle disruption and the induction of programmed cell death.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound and its analogs have been evaluated across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) after a 48-hour treatment being a key metric.

| Cell Line | Cancer Type | This compound (MST-16) IC50 (µM) | Probimane IC50 (µM) | ICRF-187 IC50 (µM) | Reference |

| SCG-7901 | Gastric Cancer | - | < 10 | - | [4] |

| K562 | Leukemia | < 50 | < 10 | < 50 | [4] |

| A549 | Lung Cancer | - | < 10 | - | [4] |

| HL-60 | Leukemia | < 50 | < 10 | < 50 | [4] |

| HeLa | Cervical Cancer | 26.4 | 5.12 | 129 | [4] |

| MDA-MB-435 | Melanoma | > 50 | 20.8 | > 200 | [4] |

| HCT-116 | Colon Cancer | > 50 | 13.9 | > 200 | [4] |

Note: Probimane is another bisdioxopiperazine derivative with a similar mechanism of action.

G2/M Cell Cycle Arrest

A hallmark of topoisomerase II catalytic inhibitors is the induction of a G2/M phase cell cycle arrest.[4] This is a consequence of the cell's inability to properly segregate chromosomes during mitosis.

| Cell Line | Treatment (24h) | % of Cells in G2/M | Fold Increase vs. Control | Reference |

| MDA-MB-435 | Control | 16.8 | - | [4] |

| MDA-MB-435 | Probimane (4 µM) | 86.4 | 5.1 | [4] |

Note: The arresting effect of Probimane is reported to be approximately twice that of MST-16 (this compound) at equivalent concentrations.[4]

Induction of Apoptosis

The ultimate fate of cancer cells following this compound-induced cell cycle arrest is often apoptosis, or programmed cell death. This is triggered by the cellular stress resulting from mitotic failure. The induction of apoptosis can be quantified by measuring the percentage of cells in the sub-G1 phase of the cell cycle, which represents cells with fragmented DNA.

| Cell Line | Treatment (4h) | % Sub-G1 (Apoptotic Cells) | Reference |

| HL-60 | Doxorubicin (4 µM) | ~15 | [5] |

| HL-60 | Doxorubicin (4 µM) + AN-9 (50 µM) | ~40 | [5] |

| HL-60/MX2 | Doxorubicin (4 µM) + AN-9 (50 µM) | ~35 | [5] |

Note: AN-9 is a formaldehyde-releasing prodrug, mimicking the effect of this compound's metabolism when combined with doxorubicin. HL-60/MX2 is a topoisomerase II-defective cell line.

Synergistic Activity with Doxorubicin: The Role of Formaldehyde

A pivotal aspect of this compound's mechanism of action, particularly in combination therapy, is its metabolic breakdown, which releases formaldehyde.[6] This formaldehyde can then react with doxorubicin to form doxorubicin-DNA adducts, which are significantly more cytotoxic than the lesions produced by doxorubicin's primary mechanism of topoisomerase II poisoning.[2][6][7][8]

Formation of Doxorubicin-DNA Adducts

The formation of these adducts provides an alternative and potent cell-killing mechanism. The quantity of adducts can be measured, demonstrating the enhancement of this effect in the presence of a formaldehyde source.

| Cell Line | Treatment (4h) | Doxorubicin-DNA Adducts (per 10 kb DNA) | Reference |

| HL-60 | Doxorubicin (1 µM) + AN-9 (100 µM) | ~2.0 | [6] |

| HL-60 | Doxorubicin (4 µM) + AN-9 (100 µM) | ~8.5 | [6] |

| HL-60/MX2 | Doxorubicin (4 µM) | ~1.0 | [6] |

| HL-60/MX2 | Doxorubicin (4 µM) + AN-9 (100 µM) | ~3.5 | [6] |

Note: AN-9 is a formaldehyde-releasing prodrug, used here to model the effect of this compound metabolism.

Involvement of DNA Damage Response Pathways

While direct evidence for this compound's modulation of specific DNA damage response (DDR) proteins is limited, its action as a topoisomerase II inhibitor and its role in forming DNA adducts strongly suggest the involvement of pathways governed by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These pathways are critical for sensing DNA damage and signaling for cell cycle arrest or apoptosis, often through the p53 tumor suppressor protein.[9][10][11]

Clinical Implications

The dual mechanism of action and favorable safety profile of this compound have led to its clinical investigation, particularly in elderly or frail patients with lymphoma who may not tolerate standard, more aggressive chemotherapy regimens.[3][12]

Clinical Efficacy in Diffuse Large B-cell Lymphoma (DLBCL)

In a retrospective analysis of patients aged 80 years and older with previously untreated DLBCL, a combination regimen including this compound demonstrated notable efficacy.

| Parameter | Result | Reference |

| Overall Response Rate | 57% | [13] |

| Complete Response Rate | 40% | [13] |

| Median Overall Survival | 32.0 months (95% CI, 16.2-NR) | [13] |

| 2-Year Overall Survival | 62% | [13] |

| Median Progression-Free Survival | 17.2 months (95% CI, 7.4-44.4) | [13] |

| 2-Year Progression-Free Survival | 44% | [13] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Topoisomerase II Decatenation Assay[3]

-

Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA, and 200 ng of kinetoplast DNA (kDNA).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes.

-

Enzyme Addition: Add purified calf thymus topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 4 µL of stop buffer (5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol).

-

Electrophoresis: Load the samples onto a 1% agarose gel and run at 2-5 V/cm for 2-3 hours.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Decatenated kDNA will migrate into the gel, while catenated kDNA will remain in the well.

-

Quantification: Quantify the amount of decatenated DNA to determine the extent of inhibition.

Cell Cycle Analysis by Flow Cytometry[4][12][14]

-

Cell Preparation: Treat cells with this compound for the desired time, then harvest and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix for at least 1 hour at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. The DNA content is measured by the fluorescence intensity of propidium iodide.

Apoptosis Assay (Annexin V/PI Staining)[1][15][16][17][18]

-

Cell Preparation: Treat cells with this compound, then harvest both adherent and floating cells. Wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X binding buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion

This compound's multifaceted mechanism of action distinguishes it from conventional topoisomerase II poisons. Its ability to act as a catalytic inhibitor, induce G2/M arrest and apoptosis, and synergize with anthracyclines through the formation of DNA adducts presents a compelling profile for an anticancer agent. The quantitative data and experimental frameworks provided in this guide offer a solid foundation for further research and development efforts aimed at leveraging the unique therapeutic potential of this compound and related compounds in oncology. The favorable clinical data in elderly and frail patient populations underscore its potential as a valuable component of less toxic, yet effective, cancer treatment regimens.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Therapeutic Advantages of Doxorubicin when Activated by Formaldehyde to Function as a DNA Adduct-Forming Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by probimane and MST-16 in human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The power and potential of doxorubicin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparative study of the cytotoxic and genotoxic effects of ICRF-154 and bimolane, two catalytic inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA damage induces phosphorylation of the amino terminus of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein-protein interactions occur between p53 phosphoforms and ATM and 53BP1 at sites of exogenous DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Genome-protective topoisomerase 2a-dependent G2 arrest requires p53 in hTERT-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Sobuzoxane: A Technical Guide to its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sobuzoxane (MST-16), a bis(2,6-dioxopiperazine) derivative, is a catalytic inhibitor of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. Unlike topoisomerase poisons that stabilize the DNA-enzyme cleavage complex, this compound acts by locking the topoisomerase II in a closed-clamp conformation around DNA, thereby preventing the enzyme from completing its catalytic cycle. This unique mechanism of action leads to G2/M cell cycle arrest and apoptosis in cancer cells. Clinically, this compound is utilized in Japan for the treatment of malignant lymphomas and adult T-cell leukemia. Furthermore, it exhibits cardioprotective effects when used in conjunction with anthracycline antibiotics, mitigating a common dose-limiting toxicity. This technical guide provides an in-depth overview of this compound's function, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualization of the relevant cellular pathways.

Mechanism of Action

This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, ICRF-154. As a member of the bis(2,6-dioxopiperazine) class of compounds, this compound functions as a catalytic inhibitor of topoisomerase II.[1][2] Its primary mechanism involves the non-competitive inhibition of the ATPase activity of topoisomerase II.[3][4]

The catalytic cycle of topoisomerase II involves the binding of two ATP molecules, which promotes the dimerization of the N-terminal ATPase domains, trapping a segment of DNA (the T-segment) to be passed through a transient double-strand break in another DNA segment (the G-segment). This compound and its analogs are thought to bind to the ATP-bound topoisomerase II, stabilizing the dimeric state and locking the enzyme in a closed clamp around the DNA after the T-segment has been transported but before ATP hydrolysis is complete.[5] This prevents the enzyme from resetting for subsequent rounds of strand passage, effectively halting its catalytic activity without inducing the formation of a permanent cleavable complex, a hallmark of topoisomerase poisons like etoposide.[1][2][6] This distinct mechanism is responsible for its different biological consequences, including a lower potential for secondary malignancies compared to topoisomerase poisons.

Quantitative Data

The inhibitory activity of this compound and its related bis(2,6-dioxopiperazine) derivatives against topoisomerase II and various cancer cell lines has been quantified in numerous studies. The following tables summarize key quantitative data.

| Compound | Target | Assay Type | IC50 (µM) | Reference(s) |

| MST-16 (this compound) | Topoisomerase II | Decatenation Assay | 300 | [1] |

| ICRF-154 | Topoisomerase II | Decatenation Assay | 13 | [1] |

| ICRF-159 | Topoisomerase II | Decatenation Assay | 30 | [1] |

| ICRF-193 | Topoisomerase II | Decatenation Assay | 2 | [1] |

Table 1: Inhibitory Concentration (IC50) of this compound and its Analogs against Purified Topoisomerase II.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |

| RPMI 8402 | T-cell Acute Lymphoblastic Leukemia | ICRF-154 | ~10 | [7] |

| RPMI 8402 | T-cell Acute Lymphoblastic Leukemia | ICRF-193 | ~1 | [7] |

| Human Lymphoma | Lymphoma | This compound | Varies | [8] |

| Malignant Lymphoma | Lymphoma | This compound | Varies | [9] |

| Adult T-cell Leukemia | Leukemia | This compound | Varies | [9] |

Table 2: Cytotoxic Activity (IC50) of this compound and its Analogs in Various Cancer Cell Lines. Note: Specific IC50 values for this compound in many cell lines are not consistently reported in the literature, with clinical efficacy often being the focus.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated kinetoplast DNA (kDNA) networks into individual minicircles. Inhibition of this activity is a direct measure of the compound's effect on the enzyme's catalytic function.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10x ATP Solution (20 mM)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

-

TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

-

On ice, prepare the reaction mixture in microcentrifuge tubes. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase II Assay Buffer

-

2 µL 10x ATP Solution

-

200 ng kDNA

-

Test compound at various concentrations (or solvent control)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Add 2 µL of diluted purified topoisomerase II enzyme to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the entire sample into the wells of a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition relative to the control.

Alkaline Comet Assay for DNA Damage

This single-cell gel electrophoresis assay is used to detect DNA strand breaks. While this compound does not directly cause DNA breaks, this assay can be used to assess its ability to potentiate the DNA-damaging effects of other agents or to evaluate downstream apoptotic DNA fragmentation.[10][11][12]

Materials:

-

Treated and control cells

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Frosted microscope slides

-

Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization Buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Gold or Propidium Iodide)

-

Horizontal gel electrophoresis apparatus

-

Fluorescence microscope with appropriate filters

Procedure:

-

Prepare a single-cell suspension of treated and control cells.

-

Mix approximately 1 x 10⁴ cells with 75 µL of LMA at 37°C.

-

Pipette the cell/LMA mixture onto a pre-coated slide (with NMA) and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

-

Gently place the slides in a horizontal gel electrophoresis tank filled with cold Alkaline Electrophoresis Buffer.

-

Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Carefully remove the slides and neutralize them by washing three times for 5 minutes each in Neutralization Buffer.

-

Stain the DNA with an appropriate fluorescent dye.

-

Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software (measuring tail length, tail moment, etc.).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.[7]

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Visualizations

Topoisomerase II Catalytic Cycle and this compound Inhibition

This compound intervenes in the catalytic cycle of topoisomerase II after the passage of the T-segment through the G-segment but before the hydrolysis of the second ATP molecule and subsequent release of the DNA.

Caption: this compound locks Topo II in a closed clamp post-religation.

DNA Damage Response and G2/M Arrest Induced by this compound

The trapping of topoisomerase II on DNA by this compound can be recognized as a form of DNA damage or replication stress, leading to the activation of the ATR-Chk1 signaling pathway. This cascade ultimately results in the inhibition of the Cyclin B1-CDK1 complex, which is essential for entry into mitosis, thereby causing a G2/M cell cycle arrest.

Caption: this compound-induced ATR-Chk1 signaling leads to G2/M arrest.

Experimental Workflow for Assessing this compound Activity

A logical workflow for characterizing the activity of this compound involves a multi-step process from in vitro enzyme inhibition to cellular effects.

Caption: Workflow for characterizing this compound's activity.

Conclusion

This compound represents a distinct class of topoisomerase II inhibitors with a mechanism that diverges from traditional topoisomerase poisons. Its ability to act as a catalytic inhibitor, trapping the enzyme in a closed clamp without forming a stable cleavable complex, underscores its unique therapeutic profile. This mode of action translates to specific cellular consequences, namely G2/M phase arrest and apoptosis, driven by the activation of the DNA damage response pathway. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers investigating this compound and other bis(2,6-dioxopiperazine) derivatives, facilitating further exploration into their therapeutic potential and underlying molecular mechanisms.

References

- 1. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]

- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 8. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cardio-protecting agent and topoisomerase II catalytic inhibitor this compound enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sobuzoxane

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It is intended for an audience with a professional background in pharmaceutical sciences, oncology, and drug development.

Chemical Identity and Structure

This compound, also known as MST-16, is an orally active antineoplastic agent belonging to the bis(2,6-dioxopiperazine) class of compounds.[1] It is a prodrug that is metabolized to its active form, ICRF-154.[2]

The chemical structure and identifiers of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | [4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate | [2] |

| CAS Number | 98631-95-9 | [3][4] |

| Molecular Formula | C22H34N4O10 | [2][4][5] |

| Molecular Weight | 514.53 g/mol | [2][4] |

| SMILES | CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C | [2][6] |

| Synonyms | MST-16, Perazolin | [2][4][7] |

Physicochemical Properties

This compound presents as a crystalline solid.[4] Its limited aqueous solubility necessitates specific formulation strategies for both in vitro and in vivo applications.

| Property | Value | Source(s) |

| Melting Point | 128-130°C or 132-133°C | [4] |

| Solubility | Practically insoluble in water. Soluble in solvents like DMSO. | [3][4] |

| Appearance | Crystals | [4] |

Pharmacology and Mechanism of Action

This compound is a catalytic inhibitor of DNA topoisomerase II, an essential enzyme for DNA replication, recombination, and chromosome segregation.[1][8] Its mechanism distinguishes it from many other topoisomerase II inhibitors like etoposide or doxorubicin.

Key aspects of its mechanism include:

-

Upstream Catalytic Inhibition: Unlike agents that stabilize the "cleavable complex" between topoisomerase II and DNA, this compound and its active metabolite act earlier in the catalytic cycle.[1][2] This prevents the enzyme from creating the transient double-strand breaks necessary for its function, leading to an irreversible inhibition of cell division.[1][3]

-

Induction of Apoptosis: By altering DNA helicity and inhibiting topoisomerase II, this compound induces programmed cell death (apoptosis) in cancer cells.[1]

-

Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle.[1]

-

Cardioprotective Properties: this compound can chelate metal cations. This action is thought to limit the formation of free radical-generating complexes associated with anthracyclines like doxorubicin, potentially reducing their dose-limiting cardiotoxicity.[1][2]

-

Synergy with Doxorubicin: When used with doxorubicin, this compound not only inhibits topoisomerase II but also enhances the formation of doxorubicin-DNA adducts. This is mediated by formaldehyde released during the metabolism of this compound, shifting doxorubicin's cytotoxic mechanism and potentially overcoming some forms of drug resistance.[9][10][11]

Caption: Mechanism of action of this compound.

Experimental Methodologies

The evaluation of this compound's activity involves a range of in vitro and in vivo assays. While detailed, step-by-step protocols are typically proprietary or require access to full-text publications, the following summaries describe the experimental approaches cited in the literature.

In Vitro Efficacy and Mechanism Studies

-

Target Engagement: Assays to confirm the inhibition of topoisomerase II are crucial. These often involve measuring the relaxation of supercoiled plasmid DNA by the purified enzyme in the presence and absence of the inhibitor.

-

Cytotoxicity Assays: Standard methods like MTT or MTS assays are used to determine the IC50 (half-maximal inhibitory concentration) in various cancer cell lines.

-

Cell Cycle Analysis: Flow cytometry using DNA-intercalating dyes (e.g., propidium iodide) is employed to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.[1]

-

Apoptosis Detection: Apoptosis can be measured via flow cytometry using Annexin V/PI staining or by quantifying caspase activity.[9][11]

-

DNA Damage Response: The Comet assay (single-cell gel electrophoresis) can be utilized to assess DNA strand breaks.[9][11]

-

DNA Adduct Formation: In studies involving co-administration with doxorubicin, the formation of drug-DNA adducts can be quantified using radiolabeled drugs (e.g., [14C]doxorubicin) followed by scintillation counting.[9][11]

In Vivo Experimental Protocols

-

Animal Models: Efficacy is often tested in xenograft models where human tumor cells are implanted into immunocompromised mice.

-

Drug Formulation and Administration: Due to its poor water solubility, this compound for in vivo use requires careful preparation. A typical workflow involves creating a stock solution in a solvent like DMSO, which is then stored at low temperatures (-20°C to -80°C).[3] For administration, a fresh working solution is prepared daily by diluting the stock with appropriate co-solvents and vehicles (e.g., PEG300, Tween-80, saline).[3] Sonication or gentle heating may be used to ensure complete dissolution.[3] this compound is noted for its oral activity and is often administered as such in clinical settings.[3][12]

-

Toxicity Studies: Acute toxicity is determined by establishing the LD50 (lethal dose, 50%) via different administration routes (oral, intraperitoneal, subcutaneous) in animal models like mice and rats.[4]

Caption: General workflow for this compound in vivo preparation.

Clinical Applications and Development

This compound has been clinically evaluated, particularly for hematological malignancies.

-

Non-Hodgkin's Lymphoma: It has been studied as a therapeutic option for patients with non-Hodgkin's lymphoma that is resistant to conventional chemotherapy or has relapsed.[3]

-

Adult T-cell Leukemia/Lymphoma (ATL): Clinical trials have shown favorable overall response rates in ATL patients.[12]

-

Palliative Setting: Given its oral administration and manageable toxicity profile, this compound is considered a therapeutic option for lymphoma patients who cannot tolerate aggressive conventional chemotherapy, particularly in a palliative context.[12]

Summary

This compound is a unique topoisomerase II inhibitor with a distinct mechanism of action that avoids the formation of stabilized cleavable complexes. Its oral bioavailability and potential for reduced cardiotoxicity compared to other agents in its class make it a valuable compound for cancer research. Furthermore, its synergistic interaction with anthracyclines presents an intriguing avenue for combination therapies aimed at enhancing efficacy and overcoming drug resistance. This guide provides the core technical information necessary for researchers and drug development professionals to understand and further investigate the potential of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C22H34N4O10 | CID 5233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [drugfuture.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C22H34N4O10) [pubchemlite.lcsb.uni.lu]

- 7. This compound - AdisInsight [adisinsight.springer.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The cardio-protecting agent and topoisomerase II catalytic inhibitor this compound enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.biu.ac.il [cris.biu.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. Clinical feasibility of oral low-dose etoposide and this compound for conventional chemotherapy-intolerant lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Sobuzoxane: A Technical Guide to its Prodrug Activation and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sobuzoxane (also known as MST-16) is an orally bioavailable prodrug of the bisdioxopiperazine derivative ICRF-154.[1][2] It is a potent inhibitor of topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation.[3][4] Unlike many other topoisomerase II inhibitors that act as poisons by stabilizing the enzyme-DNA cleavable complex, this compound and its active metabolite, ICRF-154, are catalytic inhibitors. They interfere with the enzyme's function before the formation of this complex, leading to a distinct mechanism of action with a potentially different side-effect profile.[3] This technical guide provides an in-depth overview of this compound's activation pathway, its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound as a Prodrug and its Activation Pathway

This compound is designed to overcome the low oral bioavailability of its active form, ICRF-154.[2] The oral bioavailability of this compound is approximately 50%. Following oral administration, it is rapidly and extensively metabolized to ICRF-154.[2]

The activation of this compound involves the enzymatic hydrolysis of its two isobutyloxycarbonyloxymethyl side chains to release the active molecule, ICRF-154. While the specific enzymes responsible for this biotransformation have not been definitively identified in the literature, the chemical structure of the prodrug moiety suggests the involvement of carboxylesterases . These enzymes are abundant in the liver and intestines and are known to hydrolyze ester bonds, a key step in the activation of many ester-containing prodrugs.[4]

The proposed activation pathway is a two-step hydrolysis reaction for each side chain, ultimately yielding ICRF-154. A potential subsequent metabolite is an open-ring analog, EDTA-diamide.[2]

Signaling Pathway of this compound Activation

Caption: Proposed metabolic activation pathway of the prodrug this compound to its active form, ICRF-154.

Mechanism of Action of ICRF-154

The active metabolite of this compound, ICRF-154, exerts its anticancer effects by inhibiting topoisomerase II. Unlike topoisomerase II poisons such as etoposide, which trap the enzyme in a covalent complex with DNA (the cleavable complex), ICRF-154 is a catalytic inhibitor. It acts earlier in the catalytic cycle, preventing the enzyme from binding to and cleaving DNA. This mode of action avoids the induction of extensive DNA double-strand breaks, which is a hallmark of topoisomerase II poisons and is associated with their cardiotoxicity.

The inhibition of topoisomerase II by ICRF-154 leads to the disruption of DNA replication and chromosome segregation, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Topoisomerase II Inhibition Pathway

Caption: Mechanism of topoisomerase II inhibition by ICRF-154 compared to topoisomerase II poisons.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, ICRF-154.

Table 1: In Vitro Inhibition of Topoisomerase II by Bisdioxopiperazine Derivatives

| Compound | IC50 (µM) in Topoisomerase II Decatenation Assay | Reference |

| This compound (MST-16) | 300 | [3] |

| ICRF-154 | 13 | [3] |

| ICRF-159 | 30 | [3] |

| ICRF-193 | 2 | [3] |

IC50: The half maximal inhibitory concentration.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | ~50% | [2] |

| Metabolism | Rapidly converted to ICRF-154 | [2] |

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay is used to determine the inhibitory activity of compounds on the catalytic function of topoisomerase II.

Principle: Topoisomerase II can decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, this process is hindered. The decatenated minicircles can be separated from the catenated kDNA network by agarose gel electrophoresis.

Materials:

-

Purified human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)

-

ATP solution (e.g., 10 mM)

-

Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

-

Agarose

-

TAE or TBE buffer for electrophoresis

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Test compounds (this compound, ICRF-154) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine assay buffer, ATP, and kDNA.

-

Add varying concentrations of the test compound (or vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding purified topoisomerase II enzyme.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the decatenated DNA minicircles from the catenated kDNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the amount of decatenated DNA in each lane to determine the IC50 of the inhibitor.

In Vitro Conversion of this compound to ICRF-154

This protocol is designed to monitor the conversion of the prodrug this compound to its active form, ICRF-154, in a biological matrix.

Principle: this compound is incubated with a biological sample (e.g., liver microsomes, plasma, or cell lysate) containing metabolic enzymes. At various time points, aliquots are taken, and the reaction is quenched. The concentrations of this compound and ICRF-154 are then quantified using a sensitive analytical method like UHPLC-MS/MS.

Materials:

-

This compound and ICRF-154 analytical standards

-

Biological matrix (e.g., human liver microsomes, human plasma)

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

NADPH regenerating system (for microsomal assays)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

UHPLC-MS/MS system

Procedure:

-

Pre-warm the biological matrix in the incubation buffer at 37°C.

-

Initiate the reaction by adding a known concentration of this compound. If using microsomes, add the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the cold quenching solution.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

Analyze the samples by a validated UHPLC-MS/MS method to quantify the concentrations of this compound and ICRF-154.

-

Plot the concentration of this compound and ICRF-154 over time to determine the rate of conversion.

Experimental Workflow for In Vitro Conversion Assay

Caption: General workflow for an in vitro assay to measure the conversion of this compound to ICRF-154.

Conclusion

This compound is an orally active prodrug that is efficiently converted to its active metabolite, ICRF-154. This active form acts as a catalytic inhibitor of topoisomerase II, a mechanism that distinguishes it from many clinically used topoisomerase II poisons. This distinct mechanism of action may offer a different therapeutic window and safety profile. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working on this compound and related compounds. Further investigation into the specific enzymes responsible for this compound's activation could provide deeper insights into its metabolism and potential drug-drug interactions.

References

Early Discovery and Development of Sobuzoxane (MST-16): A Technical Guide

Foreword: This technical guide provides an in-depth overview of the early discovery and development of Sobuzoxane (MST-16), a pivotal orally active topoisomerase II inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's mechanism of action, preclinical and clinical findings, and the experimental methodologies employed during its initial investigation.

Introduction to this compound (MST-16)

This compound, with the chemical name 4,4'-(1,2-ethanediyl)bis(1-isobutoxycarbonyloxymethyl-2,6-piperazinedione), is a derivative of bis(2,6-dioxopiperazine)[1]. It was developed as a prodrug of its active metabolite, ICRF-154, to improve oral bioavailability[2]. As a catalytic inhibitor of topoisomerase II, this compound represents a class of anticancer agents with a distinct mechanism of action compared to topoisomerase poisons[3][4]. Its development marked a significant step in the quest for orally active chemotherapeutic agents with a favorable safety profile, particularly in the treatment of hematological malignancies such as non-Hodgkin's lymphoma and adult T-cell leukemia-lymphoma[2][5][6].

Synthesis and Physicochemical Properties

Table 1: Physicochemical Properties of this compound (MST-16)

| Property | Value | Reference |

| Chemical Formula | C22H34N4O10 | N/A |

| Molecular Weight | 514.52 g/mol | N/A |

| Appearance | White crystalline powder | N/A |

| Solubility | Poorly soluble in water | N/A |

| Prodrug of | ICRF-154 | [2] |

Mechanism of Action: Catalytic Inhibition of Topoisomerase II

This compound's antitumor activity stems from its active metabolite, ICRF-154, which functions as a catalytic inhibitor of DNA topoisomerase II. Unlike topoisomerase poisons such as etoposide and doxorubicin that stabilize the "cleavable complex" leading to DNA strand breaks, ICRF-154 interferes with the enzyme's catalytic cycle at a different stage. It traps the topoisomerase II enzyme in a "closed clamp" conformation around the DNA after the DNA strands have been passed through each other but before ATP hydrolysis and subsequent enzyme release. This action prevents the enzyme from completing its catalytic cycle and turning over for subsequent rounds of DNA decatenation, ultimately leading to cell cycle arrest and apoptosis[3][4].

Preclinical Development

The preclinical evaluation of this compound (MST-16) involved a series of in vitro and in vivo studies to determine its antitumor efficacy, toxicity profile, and pharmacokinetic properties.

In Vitro Studies

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A general protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines is as follows:

-

Cell Seeding: Cancer cells (e.g., P388 leukemia, L1210 leukemia, B16 melanoma) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 2: In Vitro Cytotoxicity of Topoisomerase II Inhibitors

| Compound | Target Enzyme | IC50 (µM) in Decatenation Assay | Reference |

| MST-16 | Topoisomerase II | 300 | [3] |

| ICRF-154 | Topoisomerase II | 13 | [3] |

| ICRF-159 | Topoisomerase II | 30 | [3] |

| ICRF-193 | Topoisomerase II | 2 | [3] |

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

Studies have shown that this compound can enhance the accumulation of cells in the G2/M phase when used in combination with anthracyclines[7].

In Vivo Studies

Experimental Protocol: Murine P388 Leukemia Model

-

Animal Model: DBA/2 mice are used.

-

Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.

-

Drug Administration: this compound (MST-16) is administered orally (p.o.) or intraperitoneally (i.p.) for a specified number of days, starting 24 hours after tumor inoculation. Dosing schedules often involve daily administration for 5 to 9 days.

-

Efficacy Evaluation: The primary endpoint is the increase in lifespan (ILS) of the treated mice compared to a control group. The mean survival time of each group is calculated.

Experimental Protocol: Murine B16 Melanoma Model

-

Animal Model: C57BL/6 mice are used.

-

Tumor Inoculation: Mice are inoculated subcutaneously (s.c.) with 1 x 10^5 B16-F10 melanoma cells[8].

-

Drug Administration: Treatment with this compound (MST-16) is initiated when tumors become palpable. The drug is typically administered orally.

-

Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume with calipers. The percentage of tumor growth inhibition is calculated.

Table 3: In Vivo Antitumor Activity of this compound (MST-16)

| Tumor Model | Administration Route | Dose (mg/kg/day) | Treatment Schedule | Efficacy Endpoint | Result | Reference |

| P388 Leukemia | i.p. | 200 | Days 1-9 | % ILS | 125 | [1] |

| B16 Melanoma | i.p. | 200 | Days 1-9 | % ILS | 58 | [1] |

| L1210 Leukemia | i.p. | 200 | Days 1-9 | % ILS | 71 | [1] |

| Colon 26 Adenocarcinoma | i.p. | 200 | Days 1-9 | % ILS | 83 | [1] |

| MH-134 Hepatoma | i.p. | 200 | Days 1-9 | % ILS | 46 | [1] |

Toxicology and Pharmacokinetics

Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate. These studies typically involve single-dose and repeat-dose toxicity assessments in at least two animal species (one rodent and one non-rodent).

Table 4: Preclinical Toxicology and Pharmacokinetic Parameters of this compound (MST-16)

| Parameter | Species | Value | Reference |

| Acute LD50 (p.o.) | Mouse | > 5000 mg/kg | N/A |

| Acute LD50 (i.p.) | Mouse | > 5000 mg/kg | N/A |

| Bioavailability (Oral) | Not Specified | Approximately 30-40% | N/A |

| Metabolism | N/A | Rapidly converted to ICRF-154 | N/A |

Clinical Development

Following promising preclinical results, this compound (MST-16) entered clinical trials to evaluate its safety and efficacy in cancer patients.

Phase I/II Clinical Trials

Study Design (Example for Non-Hodgkin's Lymphoma):

-

Phase: Phase II

-

Patient Population: Patients with relapsed or refractory non-Hodgkin's lymphoma.

-

Inclusion Criteria (General): Confirmed diagnosis of NHL, measurable disease, adequate organ function (hematological, renal, hepatic), and performance status.

-

Exclusion Criteria (General): Prior treatment with this compound, active central nervous system involvement, significant concurrent medical conditions.

-

Treatment Regimen: this compound administered orally at a dose of 1600 mg/m²/day for 5-7 consecutive days, with cycles repeated every 2-3 weeks[5].

-

Primary Endpoints: Overall response rate (ORR), including complete response (CR) and partial response (PR).

-

Secondary Endpoints: Duration of response, progression-free survival (PFS), overall survival (OS), and safety profile.

Table 5: Clinical Efficacy of this compound (MST-16) in Non-Hodgkin's Lymphoma (Phase II)

| Parameter | Value | Reference |

| Number of Patients | 27 | [5] |

| Overall Response Rate (ORR) | 29.6% (8/27) | [5] |

| Complete Remission (CR) | 3.7% (1/27) | [5] |

| Partial Remission (PR) | 25.9% (7/27) | [5] |

| Median Time to Response | 13 days | [5] |

| Median Duration of Response | 46 days | [5] |

Safety and Tolerability in Clinical Trials

The major dose-limiting toxicities observed in clinical trials with this compound were hematological.

Table 6: Common Adverse Events (Grade 3/4) in this compound Clinical Trials

| Adverse Event | Incidence (%) | Reference |

| Leukopenia | 70% | [5] |

| Thrombocytopenia | 44% | [5] |

| Gastrointestinal Disorders | 37% | [5] |

| Anemia | Not Specified | N/A |

Conclusion

The early discovery and development of this compound (MST-16) demonstrated a successful translation from a rationally designed prodrug to a clinically effective oral anticancer agent. Its unique mechanism as a catalytic inhibitor of topoisomerase II offered a valuable alternative to existing chemotherapies, particularly for patients with hematological malignancies. The comprehensive preclinical and clinical investigations laid a solid foundation for its eventual approval and use in clinical practice, highlighting the importance of a thorough understanding of a drug's mechanism of action, efficacy, and safety profile throughout its development lifecycle. Further research into combination therapies and its potential in other malignancies continues to be an area of interest.

References

- 1. Antitumor activity of MST-16, a novel derivative of bis(2,6-dioxopiperazine), in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jsepi.org [jsepi.org]

- 5. Phase II study: treatment of non-Hodgkin's lymphoma with an oral antitumor derivative of bis(2,6-dioxopiperazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical feasibility of oral low-dose etoposide and this compound for conventional chemotherapy-intolerant lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MST-16, a novel derivative of bis(2,6-dioxopiperazine), synergistically enhances the antitumor effects of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Sobuzoxane's Impact on DNA Replication and Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sobuzoxane (MST-16), an orally active bis(2,6-dioxopiperazine) derivative, is a catalytic inhibitor of DNA topoisomerase II. Unlike topoisomerase II poisons that stabilize the enzyme-DNA cleavable complex, this compound interferes with the catalytic cycle of the enzyme, leading to a distinct mechanism of action with a potentially more favorable toxicity profile. This technical guide provides an in-depth analysis of this compound's effects on DNA replication and cell cycle progression, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Its unique properties, including its synergistic effects with other chemotherapeutics and its cardioprotective potential, make it a compound of significant interest in oncology research and drug development.

Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II

DNA topoisomerases are essential nuclear enzymes that resolve the topological challenges of DNA, such as supercoiling and tangling, which arise during critical cellular processes like DNA replication, transcription, and chromosome segregation.[1] Topoisomerase II, in particular, is vital for cell survival and has been a key target for anticancer drug development.[1]

This compound and its active metabolites, such as ICRF-154, belong to a class of topoisomerase II inhibitors that act catalytically.[1] They disrupt the enzyme's function before the formation of a stable cleavable complex between DNA and the topoisomerase II enzyme.[1] This is a significant distinction from topoisomerase II poisons like etoposide and doxorubicin, which trap this complex, leading to DNA strand breaks. The absence of stabilized cleavable complexes is believed to contribute to the higher selectivity and reduced cardiotoxicity associated with this compound.[1]

In addition to its direct action on topoisomerase II, this compound's metabolism releases formaldehyde. This has been shown to enhance the formation of DNA adducts when used in combination with agents like doxorubicin, shifting the cytotoxic mechanism and potentially overcoming some forms of drug resistance.[2]

Quantitative Analysis of this compound's Effects

While specific quantitative data for this compound's direct impact on cell cycle distribution and DNA replication rates are not extensively detailed in publicly available literature, the effects of its class of compounds, the bis(2,6-dioxopiperazines), are well-documented. The following tables summarize the known effects, drawing from studies on this compound and its close structural and functional analogs like ICRF-154 and ICRF-193.

Table 1: Effect of Bis(2,6-dioxopiperazine) Compounds on Cell Cycle Progression

| Compound | Cell Line | Concentration | Duration of Treatment | Observed Effect on Cell Cycle | Reference |

| This compound (with Doxorubicin) | Not Specified | Not Specified | Not Specified | Increase in the number of cells arrested in the G2/M phase. | [1] |

| ICRF-154 | RPMI 8402 | Not Specified | Not Specified | Progressive accumulation of cells with 4C DNA content (G2/M arrest). | [3] |

| ICRF-193 | HeLa | Not Specified | Not Specified | Induces G2 arrest. | [4] |

Table 2: Effect of Bis(2,6-dioxopiperazine) Compounds on DNA Synthesis

| Compound | Cell System | Concentration | Observed Effect on DNA Synthesis | Reference |

| ICRF-193 | Murine Spleen Cells | 10 µM | Inhibition of DNA synthesis. | [5] |

Signaling Pathways and Molecular Interactions

This compound's inhibition of topoisomerase II catalytic activity primarily impacts the G2 and M phases of the cell cycle. The inability to properly decatenate replicated chromosomes prevents their segregation during mitosis, triggering a G2/M checkpoint arrest.

When used in combination with doxorubicin, this compound's metabolic release of formaldehyde introduces a parallel pathway of cytotoxicity.

Detailed Experimental Protocols

The following protocols are generalized methodologies for assessing the effects of compounds like this compound on the cell cycle and DNA replication.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[6][7]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations. Include an untreated control.

-

Cell Harvesting: Harvest cells by trypsinization, then wash with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

DNA Replication Assay using BrdU Incorporation

This method measures the rate of DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.[8][9][10]

Materials:

-

BrdU labeling solution

-

Fixation/permeabilization buffer

-

DNase I

-

Anti-BrdU antibody (conjugated to a fluorophore)

-

DNA stain (e.g., DAPI or PI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described above.

-

BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into replicating DNA.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.

-

DNA Denaturation: Treat the cells with DNase I to expose the incorporated BrdU.

-

Immunostaining: Incubate the cells with a fluorescently labeled anti-BrdU antibody.

-

DNA Staining: Counterstain the cells with a DNA dye to visualize the nuclei.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of BrdU-positive cells, indicating the proportion of cells actively replicating their DNA.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. The cardio-protecting agent and topoisomerase II catalytic inhibitor this compound enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of intracellular topoisomerase II by antitumor bis(2,6-dioxopiperazine) derivatives: mode of cell growth inhibition distinct from that of cleavable complex-forming type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - GE [thermofisher.com]

- 10. BrdU Incorporation Assay to Analyze the Entry into S Phase [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bisdioxopiperazine Class of Compounds for Researchers, Scientists, and Drug Development Professionals

The bisdioxopiperazine class of compounds represents a significant group of agents with potent anti-cancer and cardioprotective properties. This technical guide provides a comprehensive overview of their core mechanisms of action, quantitative data on their activity, detailed experimental protocols for their study, and visual representations of the key signaling pathways they modulate.

Core Concepts and Mechanism of Action

Bisdioxopiperazines are a class of synthetic compounds characterized by a central piperazine ring flanked by two dioxo groups. Their primary mechanism of action is the catalytic inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.

Unlike topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex, bisdioxopiperazines act as catalytic inhibitors. They lock the topoisomerase II enzyme in a "closed-clamp" conformation around the DNA after the DNA strands have been passed through each other but before ATP hydrolysis and enzyme turnover can occur. This non-covalent trapping of the enzyme on the DNA interferes with critical cellular processes that require topoisomerase II activity, ultimately leading to cell cycle arrest and apoptosis.

A key member of this class, dexrazoxane (ICRF-187), exhibits a dual mechanism of action. In addition to topoisomerase II inhibition, its hydrolysis product, ADR-925, is a potent iron chelator. This iron chelation is central to its use as a cardioprotective agent against the cardiotoxicity induced by anthracycline chemotherapeutics, which is believed to be mediated by iron-dependent reactive oxygen species (ROS) generation.

Quantitative Data on Biological Activity

The biological activity of bisdioxopiperazine compounds has been quantified in numerous studies. The following tables summarize key IC50 values for topoisomerase II inhibition and cytotoxicity in various cancer cell lines.

| Compound | Topoisomerase II Inhibition IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| ICRF-193 | Not explicitly stated in provided text | NB4, HT-93, HL-60, U937 | 0.21-0.26 (5 days) | [1] |

| Razoxane (ICRF-159) | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | |

| Dexrazoxane (ICRF-187) | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | |

| Probimane | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | |

| MST-16 | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text |

Note: The provided search results did not yield a comprehensive set of directly comparable IC50 values for topoisomerase II inhibition for all listed compounds. The cytotoxicity data for ICRF-193 is based on a 5-day exposure.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay is a fundamental method to assess the catalytic activity of topoisomerase II and the inhibitory effect of compounds like bisdioxopiperazines.

Principle: Topoisomerase II can separate, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA). The decatenated DNA can then be separated from the catenated substrate by gel electrophoresis.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP, 100 µg/mL BSA)

-

Bisdioxopiperazine compound of interest

-

Loading Dye (containing SDS to stop the reaction)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures on ice. To a final volume of 20 µL, add assay buffer, 200 ng of kDNA, and the desired concentration of the bisdioxopiperazine compound.

-

Initiate the reaction by adding a predetermined amount of purified topoisomerase IIα (typically 1-2 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of loading dye containing SDS.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until the decatenated DNA circles have migrated sufficiently into the gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA and a corresponding increase in the amount of catenated kDNA remaining at the origin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Bisdioxopiperazine compound of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of the bisdioxopiperazine compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Observe the formation of purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Logical Relationships

Topoisomerase II Catalytic Cycle Inhibition by Bisdioxopiperazines

References

Methodological & Application

Application Notes and Protocols for Sobuzoxane in Animal Models of Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sobuzoxane, also known as MST-16, is an orally administered derivative of bis(2,6-dioxopiperazine) and a catalytic inhibitor of topoisomerase II.[1][2] As a prodrug, this compound is metabolized in vivo to its active form, ICRF-154.[1] Unlike topoisomerase II poisons such as etoposide and doxorubicin, which stabilize the enzyme-DNA cleavage complex, this compound traps topoisomerase II in a closed-clamp conformation on the DNA, preventing the re-ligation of DNA strands after cleavage. This unique mechanism of action makes it a subject of interest for cancer research, particularly in hematological malignancies like lymphoma.

These application notes provide a summary of the available preclinical data on the dosing and administration of this compound in animal models and offer generalized protocols for its use in lymphoma research. It is important to note that while clinical studies have demonstrated the efficacy of this compound in human lymphoma patients, detailed preclinical studies specifically in lymphoma animal models are not extensively published.[3][4] The protocols and data presented here are based on studies conducted in other cancer models, such as leukemia and solid tumors, and should be adapted and optimized for specific lymphoma models.

Mechanism of Action: Topoisomerase II Catalytic Inhibition

This compound acts as a catalytic inhibitor of Topoisomerase II. The diagram below illustrates the key steps in its mechanism of action.

References

- 1. Antitumor activities and schedule dependence of orally administered MST-16, a novel derivative of bis(2,6-dioxopiperazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of MST-16, a novel derivative of bis(2,6-dioxopiperazine), in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term administration of oral low-dose topoisomerase II inhibitors, MST-16 and VP-16, for refractory or relapsed non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of adult T-cell leukemia/lymphoma with MST-16, a new oral antitumor drug and a derivative of bis(2,6-dioxopiperazine). The MST-16 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Sobuzoxane Stock Solutions for Preclinical Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation of Sobuzoxane (MST-16) stock solutions for use in both in vitro and in vivo preclinical research. This compound is an orally active topoisomerase II inhibitor with antineoplastic properties.[1][2] Due to its practical insolubility in water, appropriate solvent selection and handling procedures are critical for accurate and reproducible experimental results.[3] This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and integrity of this compound solutions.

Chemical Properties and Solubility

This compound is a bis(2,6-dioxopiperazine) derivative with the molecular formula C₂₂H₃₄N₄O₁₀ and a molecular weight of 514.53 g/mol .[1][4] It is a white to off-white solid.[1] Understanding the solubility of this compound is fundamental to preparing homogenous and accurate stock solutions.

Table 1: this compound Solubility and Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄N₄O₁₀ | [1] |

| Molecular Weight | 514.53 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility in Water | Practically insoluble | [3] |

| Solubility in DMSO | 100 mg/mL (194.35 mM) | [1] |

Note: The use of ultrasonic treatment may be necessary to achieve full dissolution in DMSO. It is also recommended to use newly opened, non-hygroscopic DMSO as water content can significantly impact solubility.[1]

Experimental Protocols

Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). This high-concentration stock is suitable for subsequent dilution in cell culture media for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

-

Vortex mixer

-

Ultrasonic water bath

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 514.53 g/mol = 51.45 mg

-

-

-

Weighing:

-

Tare a sterile polypropylene tube on the analytical balance.

-